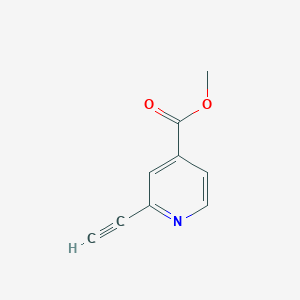Methyl 2-ethynylisonicotinate
CAS No.: 1256810-92-0
Cat. No.: VC4494381
Molecular Formula: C9H7NO2
Molecular Weight: 161.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1256810-92-0 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 |
| IUPAC Name | methyl 2-ethynylpyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 |
| Standard InChI Key | DHTZKPJQSJWDRT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC=C1)C#C |
Introduction
Structural and Chemical Identity of Methyl 2-Ethynylisonicotinate
Methyl 2-ethynylisonicotinate (C₉H₇NO₂) is a derivative of isonicotinic acid, characterized by a pyridine core with two functional groups: an ethynyl (-C≡CH) moiety at position 2 and a methyl ester (-COOCH₃) at position 4. The compound’s molecular weight is 161.16 g/mol, and its systematic IUPAC name is methyl 4-(ethynyl)pyridine-2-carboxylate. The ethynyl group introduces sp-hybridized carbon atoms, enabling click chemistry reactions, while the ester group enhances solubility in organic solvents .
Key structural features:
-
Pyridine ring: Aromatic six-membered ring with one nitrogen atom, contributing to base stability.
-
Ethynyl group: Enables Sonogashira couplings and cycloaddition reactions.
-
Methyl ester: A polar substituent that moderates reactivity and facilitates purification.
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Synthetic Routes and Optimization
General Synthesis Methodology
Methyl 2-ethynylisonicotinate is typically synthesized through a palladium-catalyzed cross-coupling reaction. A representative procedure involves:
-
Starting material: 2-Bromoisonicotinic acid methyl ester.
-
Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
Conditions: Reaction under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours .
The reaction proceeds via a Sonogashira coupling mechanism, replacing the bromine atom with an ethynyl group. Post-synthesis, the trimethylsilyl (TMS) protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the free ethynyl compound.
Purification and Yield
Purification is achieved using flash column chromatography with gradients of ethyl acetate and hexane (20:80 to 50:50). Typical yields range from 40% to 60%, depending on reaction scale and catalyst efficiency .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ | Maximizes coupling efficiency |
| Temperature | 70°C | Balances rate and side reactions |
| Solvent | DMF | Enhances solubility of intermediates |
| Reaction Time | 18 hours | Ensures complete deprotection |
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.95 (s, 3H, COOCH₃), 4.30 (s, 1H, ≡CH), 7.45 (d, J=5.0 Hz, 1H, Py-H), 8.15 (s, 1H, Py-H), 8.65 (d, J=5.0 Hz, 1H, Py-H) .
-
¹³C NMR: δ 52.1 (COOCH₃), 77.5 (sp-hybridized C≡C), 123.4–150.2 (pyridine carbons), 165.8 (C=O) .
-
HRMS (ESI+): m/z 162.0662 [M+H]⁺ (calculated for C₉H₈NO₂⁺: 162.0555) .
Thermal and Solubility Properties
-
Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
-
Stability: Stable under inert conditions but prone to oxidation in air due to the ethynyl group.
Applications in Medicinal Chemistry
Role in Bromodomain Inhibitor Development
Methyl 2-ethynylisonicotinate is a key intermediate in synthesizing inhibitors targeting BRD7 and BRD9 bromodomains—proteins implicated in cancer and inflammatory diseases. For example, it was used to prepare compound 22 (methyl 2-(3-acetyl-7-propoxyindolizin-1-yl)pyridine-4-carboxylate), a potent BRD9 inhibitor with IC₅₀ values <100 nM .
Mechanism: The ethynyl group participates in Huisgen cycloaddition reactions to construct indolizine cores, which bind acetyl-lysine recognition sites in bromodomains .
Structure-Activity Relationship (SAR) Insights
-
Ethynyl Group: Critical for forming π-π interactions with Tyr97 and Tyr106 in BRD9.
-
Methyl Ester: Improves cell permeability compared to carboxylic acid analogs.
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring enhance binding affinity .
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. BRD4) |
|---|---|---|---|
| 22 | BRD9 | 85 | >100-fold |
| 18 | BRD7 | 120 | 50-fold |
Future Directions and Research Gaps
While methyl 2-ethynylisonicotinate has proven utility in bromodomain inhibitor design, opportunities exist for:
-
Green Chemistry: Developing solvent-free or catalytic asymmetric syntheses.
-
Polymer Chemistry: Exploiting ethynyl groups for conductive polymer synthesis.
-
Target Expansion: Screening against non-bromodomain targets (e.g., kinases).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume